molecular formula C9H11NO B2632697 2-Methyl-2,3-dihydrobenzofuran-7-amine CAS No. 26210-74-2

2-Methyl-2,3-dihydrobenzofuran-7-amine

Cat. No. B2632697
Key on ui cas rn: 26210-74-2
M. Wt: 149.193
InChI Key: DRJZUEHEOHJEJW-UHFFFAOYSA-N
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Patent
US04577011

Procedure details

A mixture of 81 g of 1B, 400 ml of tetrahydrofuran (THF) and 3 g of activated Raney nickel catalyst was shaken under 35 p.s.i.g. hydrogen pressure at room temperature for 4 hours. The resulting mixture was treated with 20 g of magnesium sulfate, filtered and the solvent was evaporated from the filtrate, to give 7-amino-2,3-dihydro-2-methylbenzofuran (1C), as an amber syrup.
Name
1B
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([N+:11]([O-])=O)[C:4]=2[O:3]1.[H][H].S([O-])([O-])(=O)=O.[Mg+2]>[Ni].O1CCCC1>[NH2:11][C:10]1[C:4]2[O:3][CH:2]([CH3:1])[CH2:6][C:5]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
1B
Quantity
81 g
Type
reactant
Smiles
CC1OC2=C(C1)C=CC=C2[N+](=O)[O-]
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Stirring
Type
CUSTOM
Details
was shaken under 35 p.s.i.g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the filtrate

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2CC(OC21)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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